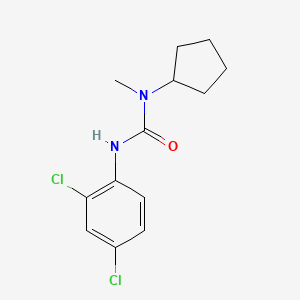

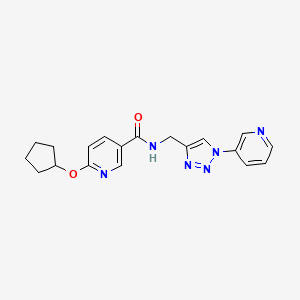

![molecular formula C26H34Cl2N4O4S2 B2531819 N-(4-クロロ-1,3-ベンゾチアゾール-2-イル)-N-[2-(ジエチルアミノ)エチル]-4-{メチル[(オキソラン-2-イル)メチル]スルファモイル}ベンズアミド塩酸塩 CAS No. 1321682-88-5](/img/structure/B2531819.png)

N-(4-クロロ-1,3-ベンゾチアゾール-2-イル)-N-[2-(ジエチルアミノ)エチル]-4-{メチル[(オキソラン-2-イル)メチル]スルファモイル}ベンズアミド塩酸塩

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound of interest, "N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)benzamide hydrochloride," is a complex molecule that appears to be related to various benzamide derivatives with potential biological activities. While the specific compound is not directly mentioned in the provided papers, these papers discuss related compounds that can provide insights into the synthesis, molecular structure, chemical reactions, and physical and chemical properties of similar molecules.

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions starting with the appropriate acetophenone or chloroacetylbenzene, followed by treatment with thiourea and iodine or reaction with thiourea to give aminothiazoles. Subsequent condensation reactions lead to the formation of the desired products . Another synthesis method involves the condensation reaction of 4-chlorobenzenesulphonyl chloride and 2-aminobenzothiazole in acetone under reflux conditions . These methods suggest that the synthesis of the compound would likely involve similar condensation reactions and the use of specific reagents to introduce the various functional groups present in its structure.

Molecular Structure Analysis

The molecular structure of benzamide derivatives is characterized by the presence of benzene rings, thiazole rings, and various substituents that can influence the molecule's properties and interactions. For instance, the ligand N-(Benzothiazol-2-yl)-4-chlorobenzenesulphonamide coordinates to metal ions through nitrogen and oxygen atoms of the sulphonamide group and nitrogen atom attached to the benzothiazole ring . This indicates that the compound of interest may also form complexes with metals and that its molecular structure is likely to facilitate multiple points of coordination.

Chemical Reactions Analysis

The chemical reactions of benzamide derivatives can include the formation of metal complexes, as seen with neodymium(III) and thallium(III) complexes . Additionally, the presence of various functional groups such as sulfonyl, amino, and thiazole moieties can lead to a range of chemical behaviors, including electrophilic and nucleophilic reactions, which could be relevant for the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives can be influenced by their molecular structure. For example, the presence of methyl functionality and non-covalent interactions such as π-π stacking and hydrogen bonding can affect the gelation behavior of N-(thiazol-2-yl)benzamide derivatives . These interactions are crucial for the stability and minimum gelator concentration of the compounds. The compound of interest, with its complex structure, is likely to exhibit unique physical and chemical properties that could be explored through similar non-covalent interactions.

Relevant Case Studies

While there are no direct case studies on the compound of interest, the papers provide insights into the biological activities of related compounds. For instance, N-(4-substituted-thiazolyl)oxamic acid derivatives have shown potent antiallergy activity , and N-(Benzothiazol-2-yl)-4-chlorobenzenesulphonamide and its metal complexes have demonstrated antibacterial activities . These findings suggest that the compound of interest may also possess significant biological activities, which could be the subject of future case studies.

科学的研究の応用

- 用途:

- エネルギーギャップ: これらのボラアンフィフィルのエネルギーギャップは、サイクリックボルタンメトリー(CV)曲線とUVスペクトルから計算できます。 エネルギー準位を理解することは、有機エレクトロニクスやオプトエレクトロニクスデバイスへの応用にとって重要です .

機能性材料とラジカル

ボラアンフィフィルとエネルギーギャップ

特性

IUPAC Name |

N-(4-chloro-1,3-benzothiazol-2-yl)-N-[2-(diethylamino)ethyl]-4-[methyl(oxolan-2-ylmethyl)sulfamoyl]benzamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H33ClN4O4S2.ClH/c1-4-30(5-2)15-16-31(26-28-24-22(27)9-6-10-23(24)36-26)25(32)19-11-13-21(14-12-19)37(33,34)29(3)18-20-8-7-17-35-20;/h6,9-14,20H,4-5,7-8,15-18H2,1-3H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFMXZKSWZFDNEC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCN(C1=NC2=C(S1)C=CC=C2Cl)C(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)CC4CCCO4.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H34Cl2N4O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

601.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

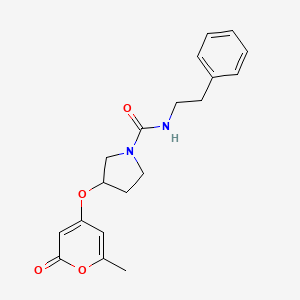

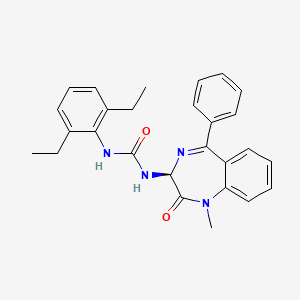

![8-methoxy-2-oxo-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2H-chromene-3-carboxamide](/img/structure/B2531739.png)

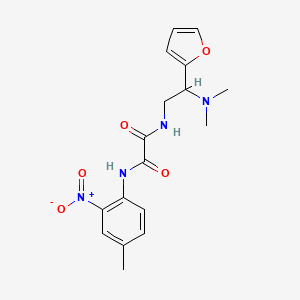

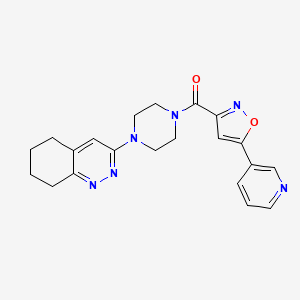

![N-(2-methoxy-5-methylphenyl)-2-(1-oxo-4-thiomorpholino-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2531747.png)

![6-(2,5-Dimethylphenyl)-4-methyl-2-(3-methylbutyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2531748.png)

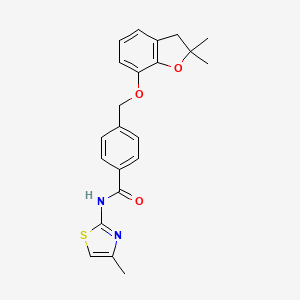

![N-benzyl-2-(2-phenyl-1H-benzo[d]imidazol-1-yl)-2-(piperidin-4-yl)acetamide](/img/structure/B2531754.png)

![2-((3-(4-fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2531757.png)

![3-{2-Hydroxy-2-[(thiophen-3-yl)methyl]propyl}-1-[2-(4-methoxyphenyl)ethyl]urea](/img/structure/B2531759.png)